ML213 is a synthetic compound that functions as a selective activator of certain subtypes of voltage-gated potassium channels (Kv7 channels). Specifically, ML213 demonstrates potent activation of Kv7.2, Kv7.4, and Kv7.5 channels, with less effect on Kv7.1 and Kv7.3 channels [, ]. These channels play a crucial role in regulating cellular excitability in various tissues, including smooth muscle and neuronal cells.
The synthesis of ML213 involves a multi-step process that begins with the reaction of 2-norbornanecarbonyl chloride with 2,4,6-trimethylaniline in the presence of triethylamine as a base. The reaction is carried out in dimethylformamide and requires stirring for approximately 24 hours. After the reaction, the mixture is filtered, and the product is purified using mass-directed chromatography. The yield of ML213 from this process is around 30%, resulting in a white crystalline solid. The chemical structure can be denoted as N-mesitylbicyclo[2.2.1]heptane-2-carboxamide, with the CAS number 489402-47-3 .
ML213 features a bicyclic structure characterized by its bicyclo[2.2.1]heptane core, which contributes to its unique properties as a potassium channel opener. The molecular formula is C15H19N, and its molecular weight is approximately 229.32 g/mol. The compound's structural configuration allows it to interact selectively with KCNQ channels, which are integral in regulating neuronal excitability and muscle contraction .
ML213 primarily acts as an agonist for KCNQ channels, enhancing their activity through specific interactions that stabilize the open state of these channels. The compound has been shown to exhibit concentration-dependent effects on KCNQ2 and KCNQ4 currents, with EC50 values reported at 230 nM for KCNQ2 and 510 nM for KCNQ4 . Additionally, ML213 demonstrates selectivity against other potassium channels, such as KCNQ1 and hERG, making it a valuable tool for studying channel-specific functions.
The mechanism by which ML213 activates KCNQ channels involves binding to specific sites on the channel proteins that stabilize their open conformation. This action increases potassium ion conductance across the membrane, leading to hyperpolarization of neurons and reduced excitability. Electrophysiological studies have shown that ML213 increases the open probability of KCNQ channels at various membrane potentials .
ML213 exhibits several important physical and chemical properties that contribute to its functionality as a pharmacological agent:
These properties are essential for its application in biological assays and potential therapeutic uses .
ML213 has significant implications in both research and clinical settings:
Neuronal KCNQ (Kv7) potassium channels constitute a critical subfamily of voltage-gated K⁺ channels that regulate membrane excitability. These channels are activated at subthreshold potentials and function as pivotal "brakes" for neuronal firing. Unlike most voltage-gated potassium channels, KCNQ channels exhibit low activation thresholds near resting membrane potentials (–60 mV) and lack inactivation kinetics, enabling sustained potassium efflux that stabilizes neuronal resting potentials [4] [8]. The KCNQ family comprises five members (KCNQ1-5), with KCNQ2-Q5 primarily expressed in the nervous system. Among these, KCNQ2 and KCNQ4 subtypes demonstrate distinctive expression patterns and functional specializations:
Table 1: KCNQ Subtype Distribution and Functional Roles
Subtype | Primary Expression Sites | Physiological Functions |
---|---|---|
KCNQ2 | Hippocampus, cortex, axon initial segments, presynaptic terminals | Modulates neuronal excitability, action potential threshold, synaptic vesicle release |
KCNQ4 | Cochlear hair cells, auditory pathways, trigeminal ganglia | Regulates auditory transduction, mechanosensation, vestibular function |
KCNQ2/Q3 | Sympathetic neurons, hippocampal circuits | Generates neuronal M-current (IKM) |
KCNQ3/Q5 | Dorsal root ganglia, cortical neurons | Contributes to M-current heterogeneity |
KCNQ channels function as tetramers, with KCNQ2 exhibiting unique molecular versatility. It forms homotetrameric channels or heteromers with KCNQ3 or KCNQ5 subunits. Alternative splicing generates functionally distinct isoforms: The long C-terminal variant (Q2L) predominates in differentiated neurons and generates slowly activating, non-inactivating K⁺ currents blocked by tetraethylammonium (IC₅₀: 0.14 mM). In contrast, the short splice variant (Q2S) shows abundant expression in fetal brain and undifferentiated neuroblastoma cells, producing no measurable currents but suppressing currents when co-expressed with Q2L or Q3 by shifting voltage dependence [3].
KCNQ4 functions predominantly as a homotetramer in sensory systems. In cochlear outer hair cells, it maintains K⁺ recycling essential for auditory transduction, while in trigeminal ganglia and peripheral nerve endings, it modulates stimulus-excitation coupling [5] [8]. Electrophysiological characterization reveals that KCNQ2 and KCNQ4 channels activate at more hyperpolarized potentials (–50 to –40 mV) compared to other Kv channels, enabling their role as stabilizers of resting membrane potential [1] [9]. The pore architecture of these channels contains a unique turret structure stabilized by an arch-shaped bond network involving residue G256 (KCNQ2). This turret maintains selectivity filter integrity and influences channel gating—a structural feature disrupted in pathological variants like G256W [6].
Dysregulation of KCNQ channels underlies multiple disorders:
KCNQ channelopathies demonstrate tissue-specific phenotypes dictated by molecular specialization: Neuronal hyperexcitability in epilepsy contrasts with vascular hypercontractility in hypertension, highlighting the therapeutic need for subtype-selective modulators.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7